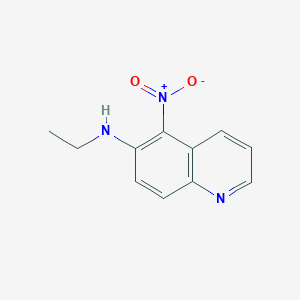

N-Ethyl-5-nitroquinolin-6-amine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-ethyl-5-nitroquinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-12-10-6-5-9-8(4-3-7-13-9)11(10)14(15)16/h3-7,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEXGYCIINZOOEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C2=C(C=C1)N=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656357 | |

| Record name | N-Ethyl-5-nitroquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99601-37-3 | |

| Record name | N-Ethyl-5-nitroquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Ethyl 5 Nitroquinolin 6 Amine

Strategies for Quinoline (B57606) Core Construction and Functionalization

The foundational step in the synthesis of N-Ethyl-5-nitroquinolin-6-amine is the construction of the quinoline ring system with the desired substitution pattern. This can be approached by either building the quinoline core with the substituents already in place or by functionalizing a pre-formed quinoline ring.

Classical and Contemporary Quinoline Synthesis Reactions

A multitude of named reactions have been developed over the years for the synthesis of the quinoline nucleus. iipseries.orgpharmaguideline.com These methods typically involve the condensation of anilines with various carbonyl compounds. The choice of starting materials is crucial for dictating the substitution pattern of the final quinoline product. For the target molecule, a plausible precursor would be 6-amino-5-nitroquinoline. The synthesis of this intermediate could potentially be achieved through a Skraup reaction using 3-nitro-4-aminobenzaldehyde or a related precursor, though regioselectivity can be a challenge. organicreactions.orgwikipedia.org

Several classical methods offer versatile routes to substituted quinolines and could be adapted for the synthesis of precursors to this compound:

Skraup Synthesis: This reaction involves the synthesis of quinoline by heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. iipseries.orgwikipedia.org By using a substituted aniline, one can introduce substituents onto the benzene (B151609) ring of the quinoline.

Combes Quinoline Synthesis: This method utilizes the acid-catalyzed condensation of anilines with β-diketones to form substituted quinolines. iipseries.orgwikipedia.org The substitution pattern of both the aniline and the β-diketone determines the final product structure.

Pfitzinger-Borsche Reaction: In this reaction, isatin (B1672199) is condensed with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. iipseries.orgwikipedia.org This method is particularly useful for introducing substituents at the 2 and 3-positions of the quinoline ring.

Povarov Reaction: This is a formal aza-Diels-Alder reaction between an aromatic imine and an alkene, often used for the synthesis of tetrahydroquinolines which can be subsequently oxidized to quinolines. iipseries.orgwikipedia.org It offers a route to highly substituted quinolines. rsc.org

Knorr Quinoline Synthesis: This reaction involves the cyclization of β-ketoanilides using sulfuric acid to produce 2-hydroxyquinolines. iipseries.orgwikipedia.org

Conrad-Limpach Synthesis: Similar to the Knorr synthesis, this method involves the reaction of anilines with β-ketoesters. Depending on the reaction conditions, it can yield either 4-hydroxyquinolines (at lower temperatures) or 2-hydroxyquinolines (at higher temperatures). iipseries.orgwikipedia.orgquimicaorganica.org

The following table summarizes these classical reactions with their typical reactants and products.

| Reaction Name | Reactant 1 | Reactant 2 | Product Type |

| Skraup Synthesis | Aromatic amine | Glycerol, H₂SO₄, Oxidizing agent | Substituted quinoline |

| Combes Synthesis | Aromatic amine | β-Diketone | 2,4-Disubstituted quinoline |

| Pfitzinger-Borsche | Isatin | Carbonyl compound | Quinoline-4-carboxylic acid |

| Povarov Reaction | Aromatic imine | Alkene | Tetrahydroquinoline/Quinoline |

| Knorr Synthesis | β-Ketoanilide | Sulfuric acid | 2-Hydroxyquinoline |

| Conrad-Limpach | Aromatic amine | β-Ketoester | 4-Hydroxyquinoline or 2-Hydroxyquinoline |

Regioselective Nitration and Amination Approaches

To achieve the specific 5-nitro-6-amino substitution pattern, regioselective functionalization of the quinoline ring is paramount. A potential synthetic strategy involves the nitration of a 6-aminoquinoline derivative or the amination of a 6-nitroquinoline derivative.

Direct amination of nitroquinolines can be challenging, but vicarious nucleophilic substitution (VNS) of hydrogen offers a viable route. For instance, the amination of various nitroquinolines has been achieved with high regioselectivity and yield using 1,1,1-trimethylhydrazinium iodide (TMHI). researchgate.net Theoretical studies on the amination of nitroquinolines suggest that for 6-nitroquinoline, the formation of 6-amino-5-nitroquinoline is a favorable outcome. arkat-usa.org

Alternatively, starting from 6-bromoquinoline, nitration can lead to 6-bromo-5-nitroquinoline. This intermediate can then undergo a nucleophilic aromatic substitution (SNAr) reaction with an amine source to introduce the 6-amino group. The presence of the electron-withdrawing nitro group at the 5-position activates the 6-position towards nucleophilic attack. semanticscholar.org

The reduction of a nitro group to an amino group is a common transformation. For example, nitroquinolines can be readily reduced to the corresponding aminoquinolines using reagents like stannous chloride in hydrochloric acid. nih.gov

N-Alkylation Techniques for Amine Derivatives

The final step in the synthesis of this compound is the introduction of the ethyl group onto the 6-amino substituent. This is typically achieved through N-alkylation.

Traditional N-alkylation methods often involve the reaction of the amine with an alkyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a base. However, these methods can suffer from issues like over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts.

More controlled and greener methods for N-alkylation have been developed. For instance, the N-alkylation of aromatic amines with alcohols can be catalyzed by transition metal complexes, such as those of ruthenium and iridium. acs.orgrsc.org These methods are often more selective for mono-alkylation and produce water as the only byproduct, aligning with the principles of green chemistry.

Multi-component and Cascade Reactions in Quinoline Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules like substituted quinolines. nih.gov Several MCRs have been developed for quinoline synthesis, often involving cascade reaction sequences.

For example, a carbocatalyzed cascade reaction of o-vinyl anilines and aldehydes can produce a variety of polysubstituted quinolines through a sequence of condensation, electrocyclization, and dehydrogenation. units.itmdpi.com While a direct MCR for this compound has not been reported, the development of new MCRs could potentially provide a more streamlined synthesis in the future.

Green Chemistry Approaches and Sustainable Synthesis Protocols

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like quinolines to minimize environmental impact. acs.org Key areas of focus include the use of greener solvents, catalysts, and energy sources.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions and improving yields in quinoline synthesis. For instance, microwave irradiation has been successfully employed for the mono-N-alkylation of aromatic amines in water, providing an efficient and environmentally friendly alternative to conventional heating. rsc.orgresearchgate.netresearchgate.net

The use of water as a solvent is another important aspect of green quinoline synthesis. The regioselective synthesis of isoxazole-fused quinoline scaffolds has been achieved in water, demonstrating the feasibility of aqueous reaction media for complex heterocyclic synthesis. rsc.org Furthermore, the development of reusable catalysts and solvent-free reaction conditions contributes to the sustainability of quinoline synthesis. jptcp.com

The following table highlights some green chemistry approaches applicable to quinoline synthesis.

| Green Chemistry Approach | Description | Example Application |

| Microwave-assisted synthesis | Use of microwave irradiation to accelerate reactions and improve yields. | N-alkylation of aromatic amines in water. rsc.orgresearchgate.net |

| Use of aqueous media | Employing water as a solvent to reduce the use of volatile organic compounds. | Regioselective synthesis of fused quinolines. rsc.org |

| Reusable catalysts | Development of catalysts that can be easily recovered and reused. | Various catalyzed quinoline syntheses. jptcp.com |

| Solvent-free reactions | Conducting reactions without a solvent to minimize waste. | Certain quinoline synthesis protocols. jptcp.com |

Advanced Spectroscopic and Crystallographic Characterization of N Ethyl 5 Nitroquinolin 6 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For N-Ethyl-5-nitroquinolin-6-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a complete structural assignment.

In the ¹H NMR spectrum of this compound, specific proton signals are expected to appear in distinct regions, reflecting their unique electronic environments. The aromatic protons of the quinoline (B57606) ring system are anticipated to resonate in the downfield region, typically between δ 7.0 and 9.0 ppm. The electron-withdrawing effect of the nitro group at the C5 position and the electron-donating nature of the amino group at C6 would significantly influence the chemical shifts of the protons on the bicyclic system. For instance, the proton at C4 is expected to be a doublet, while the protons at C2, C3, C7, and C8 would exhibit their own characteristic splitting patterns (doublets or doublet of doublets) based on their coupling with neighboring protons.

The ethyl group attached to the amine would present a characteristic quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3). The methylene protons, being closer to the nitrogen and the aromatic ring, would appear further downfield compared to the methyl protons. The integration of these signals would confirm the number of protons in each environment, for example, a 2:3 ratio for the methylene and methyl groups of the ethyl substituent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Quinoline H2 | ~8.7-8.9 | Doublet (d) |

| Quinoline H3 | ~7.4-7.6 | Doublet of doublets (dd) |

| Quinoline H4 | ~8.5-8.7 | Doublet (d) |

| Quinoline H7 | ~7.2-7.4 | Doublet (d) |

| Quinoline H8 | ~8.0-8.2 | Doublet (d) |

| NH (amine) | Broad singlet | Singlet (s) |

| CH2 (ethyl) | ~3.3-3.5 | Quartet (q) |

| CH3 (ethyl) | ~1.3-1.5 | Triplet (t) |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbon atoms of the quinoline ring are expected to appear in the aromatic region (δ 110-160 ppm). The carbons directly attached to the nitro group (C5) and the amino group (C6) would have their chemical shifts significantly influenced. Specifically, C5 would be shifted downfield due to the deshielding effect of the nitro group, while C6 would be shifted upfield due to the shielding effect of the amino group. The carbons of the ethyl group would appear in the aliphatic region (δ 10-50 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Quinoline C2 | ~150 |

| Quinoline C3 | ~122 |

| Quinoline C4 | ~135 |

| Quinoline C4a | ~128 |

| Quinoline C5 | ~145 |

| Quinoline C6 | ~140 |

| Quinoline C7 | ~118 |

| Quinoline C8 | ~129 |

| Quinoline C8a | ~148 |

| CH2 (ethyl) | ~45 |

| CH3 (ethyl) | ~15 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: This experiment would reveal the ¹H-¹H coupling networks, confirming the connectivity between adjacent protons in the quinoline ring and within the ethyl group.

HSQC: This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the straightforward assignment of the carbon signals based on the already assigned proton signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of the parent ion. This allows for the determination of the elemental composition of this compound with high accuracy. For a molecule with the chemical formula C₁₁H₁₁N₃O₂, the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. clockss.org An LC-MS analysis of this compound would first involve passing the compound through an HPLC column to purify it from any starting materials or byproducts. The separated compound would then be introduced into the mass spectrometer.

In the mass spectrometer, the molecule would be ionized, typically through electrospray ionization (ESI), to form the protonated molecule [M+H]⁺. The mass analyzer would then detect the mass-to-charge ratio of this ion, confirming the molecular weight of the compound. Further fragmentation of the parent ion can be induced, and the resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. Expected fragmentation pathways for this compound would likely involve the loss of the nitro group (NO₂), the ethyl group, or other small neutral molecules, leading to a series of fragment ions that can be used to piece together the original structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound. For this compound, the IR and Raman spectra are expected to exhibit characteristic bands corresponding to the vibrations of the quinoline core, the nitro group, and the ethylamino substituent.

Based on theoretical predictions and comparison with related compounds, the key vibrational modes for this compound can be assigned. The presence of the nitro group is typically confirmed by strong absorptions corresponding to its symmetric and asymmetric stretching vibrations. The N-H stretching vibration of the secondary amine and the various C-H and C=C stretching and bending vibrations of the aromatic quinoline ring and the ethyl group provide a detailed vibrational fingerprint of the molecule.

A comparative analysis with the parent compound, 6-Nitroquinolin-5-ylamine, for which experimental data is available, can further aid in the assignment of the spectral features of the N-ethylated derivative. The introduction of the ethyl group is expected to introduce new vibrational modes and potentially shift the frequencies of the existing ones due to changes in mass and electronic distribution.

Table 1: Predicted Infrared (IR) and Comparative Raman Spectroscopic Data for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) for this compound | Experimental Raman Frequency (cm⁻¹) for 6-Nitroquinolin-5-ylamine | Assignment |

| N-H Stretch | 3300-3500 | ~3400 | Stretching of the secondary amine N-H bond. |

| Aromatic C-H Stretch | 3000-3100 | Not specified | Stretching of C-H bonds on the quinoline ring. |

| Aliphatic C-H Stretch | 2850-2960 | Not applicable | Symmetric and asymmetric stretching of C-H bonds in the ethyl group. |

| C=C/C=N Stretch | 1400-1600 | Not specified | Stretching vibrations of the quinoline ring system. |

| NO₂ Asymmetric Stretch | 1500-1550 | Not specified | Asymmetric stretching of the nitro group. |

| NO₂ Symmetric Stretch | 1300-1370 | Not specified | Symmetric stretching of the nitro group. |

| N-H Bend | 1550-1650 | Not specified | Bending vibration of the secondary amine N-H bond. |

| C-N Stretch | 1250-1350 | Not specified | Stretching of the C-N bond of the ethylamino group. |

Note: The predicted IR data for this compound is based on theoretical estimations. The Raman data for the parent compound is for comparative purposes.

X-ray Crystallography for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state can be definitively determined by X-ray crystallography. This technique provides invaluable information on bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.

Single-Crystal X-ray Diffraction Analysis

Although specific experimental crystallographic data for this compound is not publicly available, a hypothetical analysis based on related structures, such as other substituted nitroquinolines, can be proposed. A single-crystal X-ray diffraction study would reveal the crystal system, space group, and unit cell dimensions. These parameters are fundamental for defining the symmetry and repeating pattern of the crystal lattice. The analysis would also provide the precise coordinates of each atom within the molecule, allowing for the accurate determination of intramolecular bond distances and angles.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.0 |

| c (Å) | ~12.5 |

| β (°) | ~95 |

| Volume (ų) | ~1035 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~1.40 |

Note: These values are hypothetical and are presented for illustrative purposes based on typical data for similar organic molecules.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The solid-state architecture of this compound would be significantly influenced by a network of intermolecular interactions. The presence of a hydrogen bond donor (the N-H group of the secondary amine) and multiple hydrogen bond acceptors (the nitrogen atom of the quinoline ring and the oxygen atoms of the nitro group) suggests the formation of a robust hydrogen-bonding network. These interactions would play a crucial role in stabilizing the crystal structure.

Other Spectroscopic Techniques (e.g., UV-Vis)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For this compound, the extended conjugation of the quinoline ring system, coupled with the electron-withdrawing nitro group and the electron-donating ethylamino group, is expected to result in characteristic absorption bands in the UV-Vis spectrum.

The electronic "push-pull" system created by the donor and acceptor groups is likely to cause a bathochromic (red) shift in the absorption maximum compared to the unsubstituted quinoline. Theoretical predictions suggest that the principal absorption maxima for this compound would lie in the 300-400 nm range.

Table 3: Predicted UV-Vis Spectroscopic Data for this compound

| Solvent | Predicted λmax (nm) | Type of Transition |

| Ethanol | ~350-380 | π → π |

| Dichloromethane | ~345-375 | π → π |

Note: The predicted λmax values are based on theoretical estimations.

Reaction Mechanisms and Chemical Reactivity of N Ethyl 5 Nitroquinolin 6 Amine

Nitro Group Reactivity and Reduction Pathways

The presence of the nitro group is a critical determinant of the molecule's reactivity, particularly its capacity to undergo reduction under various conditions. The reduction of a nitroaromatic group is a multi-step process that can proceed through several intermediates. nih.gov This transformation is a widely utilized synthetic strategy for introducing an amino group. sci-hub.st

In biological systems, nitroaromatic compounds can undergo bioreductive metabolism, a process often catalyzed by enzymes like NAD(P)H:quinone oxidoreductase (NQO1). This metabolic pathway is crucial as it can lead to the activation of certain compounds into more cytotoxic forms. For instance, similar dinitrobenzamide compounds are known to be activated by nitroreduction. researchgate.net The reduction of the nitro group in N-Ethyl-5-nitroquinolin-6-amine would likely follow a similar pathway, where the less reactive nitro compound is converted into reactive metabolites within a biological environment. The propensity for a compound to undergo nitroreduction in a host system is a key factor in its potential biological activity. researchgate.net

The initial step in the reduction of an aromatic nitro compound (ArNO₂) is typically a one-electron transfer, which forms a nitro anion-radical (ArNO₂⁻·). nih.gov This process is described by the midpoint redox potential of the ArNO₂/ArNO₂⁻· couple. nih.gov Due to the inherent instability of free radicals in aqueous environments, this anion-radical is a transient but highly significant species. nih.gov This single-electron reduction can be facilitated by various flavoenzymes, and the stability of their flavin semiquinone state is a contributing factor. nih.gov This initial reduction step is often the gateway to subsequent, more complex chemical transformations that lead to the final reduced products. nih.gov

Following the initial one-electron reduction, the nitro group can be further reduced in a series of steps. The complete, six-electron reduction of the nitro group (NO₂) ultimately yields the corresponding primary amine (NH₂). This transformation proceeds through the formation of a nitroso (NO) and a hydroxylamino (NHOH) intermediate. nih.gov The conversion of the hydroxylamino intermediate to the final amine is an energetically distinct step. nih.gov The successful reduction of structurally similar compounds, such as 6-nitroquinoline, to the corresponding amine in high yield has been demonstrated using various catalytic systems. sci-hub.st

Table 1: Nitro Group Reduction Pathway

| Step | Reactant | Intermediate/Product | Description |

| 1 | Ar-NO₂ (Nitro compound) | Ar-NO₂⁻· (Nitro anion-radical) | Initial one-electron reduction. nih.gov |

| 2 | Ar-NO₂⁻· | Ar-NO (Nitroso derivative) | Further reduction leads to the nitroso intermediate. nih.gov |

| 3 | Ar-NO | Ar-NHOH (Hydroxylamino derivative) | The nitroso group is reduced to a hydroxylamino group. nih.gov |

| 4 | Ar-NHOH | Ar-NH₂ (Amino derivative) | Final reduction step yields the stable primary amine. nih.govsci-hub.st |

Amine Moiety Reactivity

The secondary ethylamino group (-NHC₂H₅) at the C6 position is an electron-donating, nucleophilic center, making it a key site for chemical reactions such as nitrosation, alkylation, and acylation. vulcanchem.com

Secondary amines, such as the ethylamino group in the title compound, have the potential to undergo N-nitrosation to form N-nitrosamines. cir-safety.org This reaction occurs in the presence of nitrosating agents, which include nitrous acid (HNO₂) and various oxides of nitrogen. cir-safety.orgnih.gov The process involves the conversion of the secondary amine into its corresponding N-nitroso derivative. cir-safety.org The reaction is often accelerated under acidic conditions, which facilitate the formation of the active nitrosating agent from precursors like nitrite. nih.gov The potential for this reaction is a significant consideration in environments where both secondary amines and nitrosating agents may be present. cir-safety.orgnih.gov

As a nucleophilic center, the secondary amine of this compound is expected to readily participate in alkylation and acylation reactions. vulcanchem.com

Alkylation: Reaction with an alkylating agent, such as an ethyl halide, would result in the formation of a tertiary amine. This type of reaction can sometimes lead to over-alkylation. vulcanchem.com

Acylation: Reaction with an acylating agent, like an acyl chloride or an acid anhydride, would yield the corresponding N-acylated derivative, which is an amide. This is a common method for synthesizing substituted amides. acs.org

These reactions provide pathways to further functionalize the molecule at the amine position, altering its chemical and physical properties.

Table 2: General Reactions of the Amine Moiety

| Reaction Type | Reactant | Reagent Example | Product Type |

| Alkylation | R₂-NH (Secondary Amine) | R₃-X (Alkyl Halide) | R₂-NR₃ (Tertiary Amine) |

| Acylation | R₂-NH (Secondary Amine) | R₃-COCl (Acyl Chloride) | R₂-N-COR₃ (Amide) |

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline (B57606) Ring

The quinoline ring system can undergo both electrophilic and nucleophilic aromatic substitution, with the site of reaction being heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution reactions, the N-ethylamino group at C6 is a potent activating group, directing incoming electrophiles to the ortho and para positions. Conversely, the nitro group at C5 is a strong deactivating group, directing electrophiles to the meta position.

The directing effects of these two groups on the carbocyclic ring of the quinoline nucleus are as follows:

The N-ethylamino group (-NHC₂H₅) at C6 directs electrophilic attack to the C5 and C7 positions. However, the C5 position is already substituted.

The nitro group (-NO₂) at C5 directs electrophilic attack to the C7 and C8a positions.

Therefore, both the activating and deactivating groups reinforce electrophilic substitution at the C7 position . The strong activation by the amino group generally outweighs the deactivation by the nitro group, facilitating reactions at this site. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. youtube.com Due to the high reactivity of amino-substituted aromatic systems, reactions can sometimes be difficult to control and may lead to multiple substitutions if not carefully managed. youtube.com

Nucleophilic Aromatic Substitution (NAS)

The quinoline ring, being a nitrogen-containing heterocycle, is inherently electron-deficient and thus susceptible to nucleophilic attack, particularly at the C2 and C4 positions. nih.gov This electron deficiency is further intensified by the presence of the strongly electron-withdrawing nitro group at C5.

For a typical nucleophilic aromatic substitution (SNAr) to occur, a good leaving group is usually required at the position of attack. In this compound, there are no conventional leaving groups like halogens. However, the high degree of activation by the C5-nitro group can enable nucleophilic attack on the ring.

An alternative pathway for nucleophilic substitution is the Vicarious Nucleophilic Substitution (VNS) of hydrogen . This type of reaction allows for the formal substitution of a hydrogen atom and is particularly effective in highly electron-deficient aromatic systems. In the case of this compound, a nucleophile could potentially attack the electron-deficient positions of the quinoline ring, with subsequent elimination of a hydride ion (or its equivalent after oxidation). The most probable sites for such an attack would be the positions most activated by the nitro group, which are the ortho and para positions relative to it.

Table 1: Predicted Reactivity in Aromatic Substitution Reactions

| Reaction Type | Predicted Site of Attack | Activating/Deactivating Influence |

| Electrophilic Aromatic Substitution | C7 | The N-ethylamino group strongly activates the ring towards electrophilic attack, directing to the C7 position. The C5-nitro group deactivates the ring but also directs to C7. |

| Nucleophilic Aromatic Substitution | C2, C4, and other electron-deficient positions | The quinoline nitrogen and the C5-nitro group make the ring electron-deficient and susceptible to nucleophilic attack. The absence of a good leaving group suggests that VNS might be a possible mechanism. |

Regioselectivity and Stereoselectivity in Reactions

Regioselectivity

The regioselectivity of reactions involving this compound is a direct consequence of the electronic effects of its substituents.

In Electrophilic Aromatic Substitution: As detailed above, there is a high degree of regioselectivity for substitution at the C7 position . This is due to the synergistic directing effects of the C6-N-ethylamino group and the C5-nitro group.

In Nucleophilic Aromatic Substitution: The regioselectivity is governed by the positions most activated by the electron-withdrawing groups. The nitrogen atom in the quinoline ring and the C5-nitro group work in concert to make the pyridine (B92270) part of the ring system and the positions ortho and para to the nitro group the most electrophilic. Therefore, nucleophilic attack is most likely to occur at the C2, C4, and potentially the C7 positions . In the absence of a leaving group, the feasibility and regioselectivity of VNS would depend on the specific nucleophile and reaction conditions. Studies on related nitroquinoline systems have shown that the position of nucleophilic attack can be influenced by the steric bulk of the nucleophile.

Table 2: Predicted Regioselectivity in Substitution Reactions

| Reaction Type | Primary Regioisomeric Product | Rationale |

| Nitration | 7-Nitro-N-ethyl-5-nitroquinolin-6-amine | Strong directing effect of the C6-amino group to the ortho position (C7). |

| Halogenation | 7-Halo-N-ethyl-5-nitroquinolin-6-amine | Strong directing effect of the C6-amino group to the ortho position (C7). |

| Nucleophilic Addition | Attack at C2 or C4 | Inherent electrophilicity of the C2 and C4 positions in the quinoline ring, enhanced by the C5-nitro group. |

Stereoselectivity

The concept of stereoselectivity in the context of aromatic substitution reactions on the quinoline ring of this compound is not directly applicable, as the aromatic ring itself is planar and the introduction of a new substituent does not typically create a new stereocenter on the ring.

However, stereoselectivity could become a relevant consideration in reactions involving the N-ethylamino side chain or if subsequent reactions lead to the formation of chiral centers. For instance, if the ethyl group of the N-ethylamino substituent were to be further functionalized, or if a reaction led to the reduction of the quinoline ring, the formation of stereoisomers could be possible. In such cases, the existing molecular asymmetry, if any, or the use of chiral reagents or catalysts would be necessary to induce stereoselectivity. As it stands, for typical electrophilic and nucleophilic aromatic substitution reactions on the quinoline core, the primary focus remains on regioselectivity.

No Publicly Available Computational Studies Found for this compound

Despite a comprehensive search for scientific literature, no specific computational and theoretical chemistry studies detailing the properties and reactions of this compound could be located. Therefore, the generation of a detailed article based on the requested outline is not possible at this time.

While computational methods such as Density Functional Theory (DFT) and molecular dynamics are widely used to investigate the properties of novel chemical compounds, it appears that this compound has not been the subject of such published research. Searches for data on its electronic structure, geometry optimization, spectroscopic properties, molecular orbitals, electron density, reaction mechanisms, and conformational analysis did not yield any specific results for this particular compound.

Research into related compounds, such as other nitroquinoline derivatives, has been conducted. These studies utilize computational techniques to explore potential therapeutic applications, reaction mechanisms, and electronic properties. For instance, computational studies on various nitro-substituted quinolines have been performed to assess their potential as therapeutic agents by examining their interaction with biological targets. Similarly, DFT calculations have been employed to understand the reactivity and electronic characteristics of aminoquinoline derivatives.

This indicates that the methodologies outlined in the user's request are standard and appropriate for the analysis of a compound like this compound. However, the absence of specific published data prevents a scientifically accurate and detailed discussion as requested. The creation of data tables and in-depth analysis for the specified sections and subsections would require access to research that is not currently in the public domain.

Until such research is published, a comprehensive article on the computational and theoretical chemistry of this compound cannot be compiled.

Computational and Theoretical Chemistry Studies of N Ethyl 5 Nitroquinolin 6 Amine

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Currently, specific Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models exclusively developed for N-Ethyl-5-nitroquinolin-6-amine are not available in peer-reviewed scientific literature. However, the broader class of aminoquinoline and nitroaromatic compounds has been the subject of numerous QSAR studies, providing a framework for understanding the potential activity of this specific molecule.

For instance, QSAR studies on related 4-aminoquinoline (B48711) derivatives have successfully modeled their antimalarial activity. These models often highlight the importance of descriptors such as molecular weight, lipophilicity (LogP), and electronic parameters in determining biological efficacy. It is plausible that similar descriptors would be significant in modeling the activity of this compound.

Based on the structure of this compound, several key molecular descriptors can be calculated and are hypothesized to be influential in any future QSAR/QSPR models. These descriptors provide a numerical representation of the molecule's physicochemical properties.

Table 1: Calculated Molecular Properties of this compound

| Property | Value | Method of Calculation |

| Molecular Formula | C₁₁H₁₁N₃O₂ | Structural Analysis |

| Molecular Weight | 217.22 g/mol | --- |

| XLogP3 | ~2.5 - 3.0 | Predictive Algorithm |

| Hydrogen Bond Donors | 1 | --- |

| Hydrogen Bond Acceptors | 4 | --- |

| Rotatable Bond Count | 2 | --- |

| Topological Polar Surface Area | 75.0 Ų | --- |

These calculated properties suggest that this compound possesses moderate lipophilicity and a significant polar surface area, which are critical factors in its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of both hydrogen bond donors and acceptors indicates the potential for specific interactions with biological targets.

Theoretical Investigations of Biological Effects and Interactions

Direct theoretical investigations into the biological effects and molecular interactions of this compound are not yet prevalent in the scientific literature. However, based on its structural features, several hypotheses can be formulated regarding its potential biological activities and interaction mechanisms.

Molecular docking simulations, a key tool in theoretical interaction studies, could be employed to predict the binding affinity and orientation of this compound within the active sites of various enzymes or receptors. Potential targets could include those known to interact with other nitroaromatic or quinoline-based compounds, such as bacterial DNA gyrase or various protein kinases.

A hypothetical interaction model might involve the quinoline (B57606) ring system engaging in π-π stacking interactions with aromatic residues in a protein's binding pocket. The nitro group could form hydrogen bonds or electrostatic interactions with polar amino acid side chains, while the ethylamino group could also participate in hydrogen bonding.

Emerging Research Directions and Future Perspectives for N Ethyl 5 Nitroquinolin 6 Amine

Integration with Advanced Synthetic Technologies

The synthesis of quinoline (B57606) derivatives has moved beyond classical methods like Skraup and Friedländer syntheses, which often require harsh conditions and produce significant waste. tandfonline.comnih.gov Future production of N-Ethyl-5-nitroquinolin-6-amine could integrate advanced technologies to improve efficiency, safety, and scalability.

Continuous Flow Synthesis: This technology is emerging as a powerful tool for organic synthesis, offering superior heat transfer, reduced reaction times, and enhanced safety, particularly for handling potentially hazardous reagents. researchgate.netresearchgate.net Photochemical flow processes have been developed for quinoline synthesis, demonstrating scalability with throughputs greater than one gram per hour. ucd.ievapourtec.com Adopting a flow-based approach for the nitration, amination, and ethylation steps required for this compound could streamline its production.

Photocatalysis and Electrocatalysis: Photo- and electrochemistry-induced C-H functionalization represents a green and atom-economic strategy for modifying the quinoline core. rsc.org These methods allow for the direct introduction of functional groups onto the heterocyclic ring under mild conditions, often driven by visible light. mdpi.com Iron-catalyzed, visible-light-driven reactions have been used for quinoline modifications, presenting a cleaner alternative to conventional heating. mdpi.com Such techniques could be employed for late-stage derivatization of the this compound scaffold.

Microwave-Assisted Synthesis: Microwave irradiation is a well-established green chemistry technique that can dramatically reduce reaction times and improve yields in the synthesis of quinoline derivatives. tandfonline.combenthamdirect.com Catalyst-free, one-pot multicomponent reactions under microwave conditions have yielded quinolines in 88–96% yield in just 8–10 minutes, compared to 4–6 hours using conventional methods. tandfonline.com

| Synthetic Technology | Potential Advantages for this compound Synthesis |

| Continuous Flow Chemistry | Enhanced safety, scalability, reduced reaction times, improved process control. researchgate.netvapourtec.com |

| Photocatalysis | High selectivity, mild reaction conditions, use of abundant light energy. rsc.orgmdpi.com |

| Electrocatalysis | Atom-economic, avoids stoichiometric reagents, precise control over reactions. rsc.org |

| Microwave-Assisted Synthesis | Rapid reaction rates, increased yields, energy efficiency. tandfonline.combenthamdirect.com |

Exploration of Novel Therapeutic Targets and Disease States

The quinoline nucleus is a cornerstone of medicinal chemistry, found in a wide range of bioactive compounds. nih.gov The presence of both a nitro group (a known pharmacophore and potential bioreductive trigger) and an amino group suggests that this compound could be a versatile candidate for drug discovery.

Anticancer Applications: Nitroquinoline derivatives have shown significant potential as anticancer agents. nih.govresearchgate.net For instance, 8-hydroxy-5-nitroquinoline (Nitroxoline) has demonstrated greater potency than other analogues and is being explored for its ability to inhibit tumor growth and angiogenesis. nih.govresearchgate.net Quinoline-based compounds have been shown to inhibit key oncogenic pathways, such as the Fork head box M1 (FoxM1) signaling pathway in cholangiocarcinoma cells and the Epidermal Growth Factor Receptor (EGFR). nih.govdovepress.com Future research could screen this compound against a panel of cancer cell lines and explore its mechanism of action, potentially involving DNA damage induction, similar to the well-studied compound 4-Nitroquinoline 1-oxide. wikipedia.org

Antimalarial Activity: The 4-aminoquinoline (B48711) scaffold is the basis for landmark antimalarial drugs like chloroquine and hydroxychloroquine. nih.govwikipedia.org Although resistance is a major issue, novel aminoquinoline derivatives continue to be developed that are effective against resistant strains of Plasmodium falciparum. nih.govresearchgate.net The structure of this compound, containing an aminoquinoline core, makes it a candidate for evaluation against various life stages of the malaria parasite.

Antimicrobial and Antiviral Properties: Various quinoline derivatives exhibit broad-spectrum antibacterial and antifungal activities. researchgate.netnih.gov Furthermore, computational studies have suggested that nitro derivatives of quinoline could be low-cost alternatives for treating infections induced by viruses like SARS-CoV-2 by interacting with key viral proteins. nih.govresearchgate.net

Rational Design using Computational Approaches for Enhanced Selectivity and Efficacy

Computational chemistry provides powerful tools to predict molecular properties and guide the rational design of more potent and selective drug candidates, saving significant time and resources.

Density Functional Theory (DFT): DFT calculations are widely used to understand the electronic structure of quinoline derivatives. arabjchem.orgnih.gov These studies can determine quantum-molecular descriptors such as HOMO-LUMO energy gaps, which indicate the chemical reactivity and stability of a molecule. nih.govnih.gov For this compound, DFT could be used to predict its reactivity, stability, and spectroscopic properties, aiding in the design of analogues with optimized electronic characteristics. rsc.org

Molecular Docking: This technique simulates the interaction between a small molecule and a biological target, such as an enzyme or receptor. nih.gov Molecular docking has been used to study how quinoline derivatives bind to targets like EGFR and viral proteins. nih.govnih.gov By performing docking studies with this compound against various known therapeutic targets, researchers can prioritize experimental testing and rationally design modifications to improve binding affinity and selectivity. nih.gov

| Computational Method | Application in Drug Design | Relevance to this compound |

| Density Functional Theory (DFT) | Predicts electronic properties, stability, and reactivity. arabjchem.org | Optimizing the electronic structure for enhanced biological activity. |

| Molecular Docking | Simulates binding to protein targets to predict affinity and mode of interaction. nih.gov | Identifying potential therapeutic targets and guiding structural modifications for improved efficacy. |

| Molecular Dynamics (MD) | Simulates the movement of the molecule and its target over time to assess complex stability. arabjchem.org | Validating docking results and understanding the dynamic behavior of the drug-target complex. |

Applications in Advanced Materials Science and Optoelectronics

The rigid, planar, and aromatic structure of the quinoline ring gives rise to unique electronic and photophysical properties, making its derivatives valuable for applications in materials science. fiveable.mescbt.com

Organic Electronics: The delocalized pi-electron system in quinolines allows them to function as organic semiconductors. fiveable.me Functionalized quinolines have been designed and analyzed as active layers in organic field-effect transistors (OFETs), exhibiting p-channel or ambipolar charge transport behavior. rsc.orgacs.org The specific substitution pattern of this compound could be tuned to modulate its HOMO/LUMO energy levels, making it a potential component for solution-processable electronic devices.

Optoelectronic Devices: Quinoline derivatives are also explored for their use in organic light-emitting diodes (OLEDs) and photovoltaic applications. nih.gov Their inherent fluorescence and charge-carrying capabilities are key to these technologies. The photophysical properties of this compound, such as its absorption and emission spectra, could be characterized to assess its suitability for these applications.

Development of Sustainable Production Methods and Waste Minimization Strategies

The principles of green chemistry are increasingly being integrated into chemical manufacturing to reduce environmental impact. ijpsjournal.commdpi.com The future synthesis of this compound should prioritize sustainability.

Use of Green Solvents and Catalysts: Traditional quinoline syntheses often rely on hazardous acids and organic solvents. nih.gov Modern approaches emphasize the use of greener solvents like water, ethanol, or polyethylene glycol (PEG). tandfonline.comresearchgate.netbohrium.com Furthermore, replacing stoichiometric reagents with recyclable catalysts, such as earth-abundant metals like iron, can significantly improve the environmental profile of the synthesis. rsc.orgrsc.org An iron-catalyzed C-H functionalization of quinoline N-oxides has been reported with an exceptionally low E-factor (a measure of waste produced) of approximately 0.92, with water as the only byproduct. rsc.orgrsc.org

Atom Economy and Waste Reduction: The core tenets of green chemistry include maximizing atom economy and preventing waste. benthamdirect.comijpsjournal.com One-pot, multicomponent reactions are particularly effective in this regard, as they combine several synthetic steps into a single operation, reducing the need for intermediate purification and minimizing solvent use. researchgate.netnih.gov Designing a synthetic route for this compound based on these principles would be a key objective for sustainable production. researchgate.netjddhs.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。